ER-076349

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

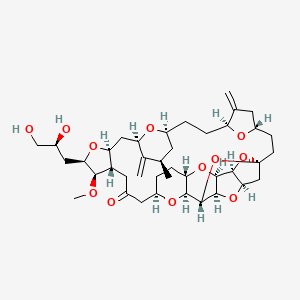

IUPAC Name |

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2,3-dihydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58O12/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,41,43H,2-3,5-18H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGFSQSGBFDQFA-JBQZKEIOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ER-07634AN: A Technical Guide to its Mechanism of Action on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-076349 is a synthetic analog of the marine natural product halichondrin B, demonstrating potent anti-proliferative activity against a range of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. This technical guide provides an in-depth overview of the molecular mechanism of this compound's interaction with microtubules, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated cellular pathways.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. The binding of this compound to tubulin inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule formation leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Interaction with Tubulin

This compound, similar to other halichondrin B analogs, is proposed to bind to the interdimer interface of tubulin or to the β-subunit alone.[2][3] This interaction perturbs the conformational changes necessary for proper microtubule assembly. While a precise dissociation constant (Kd) for this compound has not been reported in the reviewed literature, studies on its close analog, eribulin, suggest a complex binding mechanism with both high and low-affinity sites on soluble tubulin and high-affinity binding to the plus ends of microtubules.[4] Computational modeling suggests that this compound has slightly more favorable dynamic properties within the tubulin binding pocket compared to eribulin.[5]

Effects on Microtubule Dynamics

The primary consequence of this compound's interaction with tubulin is the inhibition of microtubule growth. At high concentrations, it inhibits the polymerization of tubulin into microtubules.[6] Unlike some other microtubule-targeting agents, which affect both growth and shortening phases, analogs like eribulin predominantly suppress the growth of microtubules.[4] This leads to the formation of non-functional tubulin aggregates and a net decrease in the microtubule polymer mass within the cell.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-435 | Breast Cancer | 0.59 | [7] |

| COLO 205 | Colon Cancer | 2.4 | [7] |

| DLD-1 | Colon Cancer | 7.3 | [7] |

| DU 145 | Prostate Cancer | 3.6 | [7] |

| LNCaP | Prostate Cancer | 1.8 | [7] |

| LOX | Melanoma | 3.2 | [7] |

| HL-60 | Leukemia | 2.6 | [7] |

| U937 | Lymphoma | 4.0 | [7] |

| U-2 OS | Osteosarcoma | 3 | [8] |

Table 2: Effects of this compound on Mitotic Arrest

| Cell Line | Parameter | Value | Reference |

| U-2 OS | Half-maximal mitotic arrest | 2 nM | [8] |

| U-2 OS | Complete mitotic block | 100 nM | [6] |

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule dynamics by this compound triggers a series of well-defined cellular responses, primarily impacting cell division and survival.

G2/M Cell Cycle Arrest

Properly functioning microtubules are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By disrupting microtubule polymerization, this compound prevents the formation of a functional mitotic spindle.[1] This activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, leading to a halt in the cell cycle at the G2/M transition phase.[1]

Induction of Apoptosis

Prolonged arrest in mitosis due to a defective mitotic spindle is a potent trigger for apoptosis, or programmed cell death. While the specific apoptotic signaling cascade initiated by this compound has not been fully elucidated, microtubule-targeting agents generally induce the intrinsic apoptotic pathway. This pathway is controlled by the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria.[9][10] The release of cytochrome c initiates a caspase cascade, leading to the execution of the apoptotic program.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of purified tubulin in G-PEM buffer on ice.

-

Prepare serial dilutions of this compound in G-PEM buffer.

-

In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for a specified period (e.g., 60 minutes). The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

Plot the absorbance values over time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization or the final absorbance against the concentration of this compound.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells and the assessment of drug-induced disruptions.

Materials:

-

Cancer cell line of interest (e.g., HeLa, U-2 OS)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound

-

Fixation solution (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixation solution.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary anti-tubulin antibody.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Trypsin-EDTA

-

PBS

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and treat with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram will show peaks corresponding to cells in G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine the effect of this compound.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.

Caption: Mechanism of action of this compound on microtubules.

Caption: Workflow for in vitro tubulin polymerization assay.

Caption: Proposed apoptotic signaling pathway induced by this compound.

References

- 1. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macromolecular interaction of halichondrin B analogues eribulin (E7389) and this compound with tubulin by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of Halichondrin B and Eribulin with Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of Centromere Dynamics by Eribulin (E7389) during Mitotic Metaphase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. intrinsic apoptotic pathwayRat Genome Database [rgd.mcw.edu]

An In-Depth Technical Guide to the Tubulin Polymerization Inhibition of ER-076349

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ER-076349, a synthetic analogue of the marine natural product halichondrin B. It details the compound's core mechanism of action as a potent inhibitor of tubulin polymerization, its effects on the cell cycle, and its efficacy against various cancer cell lines. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its potent anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division. Unlike some other microtubule-targeting agents, this compound does not cause the depolymerization of existing microtubules but rather inhibits the polymerization of tubulin dimers into new microtubules. This leads to the disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.

This compound, along with its close analogue eribulin, is believed to bind to the interdimer interface of tubulin, with a likely interaction with the β-tubulin subunit[1][2]. This binding perturbs the tubulin-tubulin contacts necessary for polymer formation[1][2]. While both eribulin and this compound inhibit vinblastine-induced spiral formation, their effects on tubulin oligomerization differ. Eribulin inhibits the formation of short, curved tubulin oligomers, whereas this compound slightly stimulates their formation[1][2]. This suggests a nuanced, polymer-specific interaction for this compound[1][2].

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound across various cancer cell lines and its comparative effects on tubulin dynamics.

Table 1: In Vitro Growth Inhibitory Activities of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-435 | Breast Cancer | 0.59[3] |

| COLO 205 | Colon Cancer | 2.4[3] |

| DLD-1 | Colon Cancer | 7.3[3] |

| DU 145 | Prostate Cancer | 3.6[3] |

| LNCaP | Prostate Cancer | 1.8[3] |

| LOX | Melanoma | 3.2[3] |

| HL-60 | Leukemia | 2.6[3] |

| U937 | Lymphoma | 4.0[3] |

Table 2: Comparative Effects of this compound and Related Compounds on Tubulin

| Compound | Effect on Tubulin Oligomer Formation | Inhibition of Vinblastine-Induced Spirals | Weakening of Stathmin-Tubulin Complex Formation |

| This compound | Slight stimulation (2-fold)[1][2] | Strong inhibition[1][2] | ~1.9 kcal/mol[1][2] |

| Eribulin | Inhibition (4-6-fold)[1][2] | Strong inhibition[1][2] | >3.3 kcal/mol[1][2] |

| Vinblastine | Strong stimulation (1000-fold)[1][2] | N/A | Not specified |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for specific laboratory conditions.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the extent of tubulin polymerization by monitoring the increase in light scattering at 340 nm.

Materials:

-

Purified bovine brain tubulin

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

-

Add 10 µL of various concentrations of this compound (or vehicle control) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance as a function of time to obtain polymerization curves. The extent of inhibition is determined by comparing the rate and maximum polymerization of this compound-treated samples to the vehicle control.

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

This assay quantifies cell proliferation and is used to determine the IC50 of a compound.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-435)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (typically from 0.01 nM to 1 µM) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, fix the cells by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at a concentration known to inhibit growth (e.g., 10x IC50) for various time points (e.g., 0, 8, 16, 24 hours).

-

Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The induction of G2/M arrest is indicated by an increase in the cell population in the G2/M phase.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental procedures described in this guide.

Caption: Mechanism of this compound action.

Caption: Tubulin polymerization assay workflow.

Caption: Cell growth inhibition assay workflow.

Caption: Cell cycle analysis workflow.

References

An In-Depth Technical Guide to the Synthetic Antitumor Compound ER-076349

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-076349 is a potent, synthetically derived macrocyclic ketone with significant antitumor properties. It originates as a structurally simplified analog of the marine natural product Halichondrin B and serves as a key intermediate in the synthesis of the FDA-approved anticancer drug, Eribulin (Halaven®). Developed by Eisai Co., Ltd., this compound exerts its cytotoxic effects primarily through the inhibition of tubulin polymerization, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the origin, synthesis, mechanism of action, and biological effects of this compound, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Origin and Synthesis

This compound is a testament to the power of natural product synthesis in modern drug discovery. Its development arose from the challenges associated with the scarcity of Halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai.[1] The remarkable antitumor activity of Halichondrin B spurred efforts to create synthetic analogs that would be more accessible for clinical development.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[5][6] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, this compound disrupts the dynamics of microtubule assembly and disassembly. This interference with microtubule function has profound consequences for rapidly dividing cells, such as cancer cells, which are highly dependent on the proper formation and function of the mitotic spindle for cell division.

The binding of this compound to tubulin is thought to occur at the plus ends of microtubules, suppressing both the growth and shortening phases of dynamic instability. This leads to the sequestration of tubulin into nonfunctional aggregates, ultimately disrupting the formation of a functional mitotic spindle.[7]

Cellular Effects and Signaling Pathways

The inhibition of tubulin polymerization by this compound triggers a series of downstream cellular events, primarily leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

G2/M Cell Cycle Arrest

By disrupting the mitotic spindle, this compound activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome alignment before the cell enters anaphase. This checkpoint activation prevents the progression of mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[5]

The G2/M transition is tightly regulated by the activity of the Cyclin B/CDK1 complex.[8] The arrest induced by this compound is associated with the modulation of key regulatory proteins of this complex. While the precise upstream signaling from disrupted microtubules to the G2/M checkpoint machinery in the context of this compound is not fully elucidated, it is known to involve a cascade of phosphorylation events that ultimately inhibit the activity of the anaphase-promoting complex/cyclosome (APC/C), a key ubiquitin ligase required for mitotic progression.

References

- 1. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of caspase-9 with irradiation inhibits invasion and angiogenesis in SNB19 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macromolecular interaction of halichondrin B analogues eribulin (E7389) and this compound with tubulin by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Chemical Structure and Activity of ER-076349

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-076349 is a potent, synthetically derived macrocyclic ketone that has garnered significant interest in the field of oncology. As a structural analogue of the marine natural product halichondrin B, and a direct precursor to the FDA-approved drug Eribulin (Halaven®), this compound serves as a crucial molecule for understanding the structure-activity relationships within this class of antimitotic agents. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of this compound, with a focus on the experimental data and methodologies that underpin our current understanding.

Chemical Structure and Identification

This compound is a complex polyether macrolide. Its structure is closely related to that of Eribulin, with the key distinction being the presence of a hydroxyl group at the C35 position in this compound, whereas Eribulin possesses a primary amine at this position.[1] This seemingly minor difference has a discernible impact on the biological activity and pharmacokinetic properties of the molecule.

Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 253128-41-5 |

| Derived IUPAC Name | (1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-(2,3-dihydroxypropyl)-21-methoxy-14-methyl-8,15-bis(methylene)-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.1³,³².1³,³³.1⁶,⁹.1¹²,¹⁶.0¹⁸,²².0²⁹,³⁶]hentetracontan-24-one |

| Derived SMILES String | C[C@H]1C[C@H]2CC[C@H]3C(=C)C--INVALID-LINK--CC[C@]45C[C@@H]6--INVALID-LINK--[C@H]7--INVALID-LINK----INVALID-LINK--[C@@H]8--INVALID-LINK--CC--INVALID-LINK----INVALID-LINK--C[C@H]8C(=O)O[C@@H]1C[C@H]1C--INVALID-LINK----INVALID-LINK--C[C@@H]1OC(C)(C)O1 |

Note: The IUPAC name and SMILES string are derived based on the known structure of Eribulin and the confirmed C35 hydroxyl substitution in this compound.

While extensive searches for publicly available X-ray crystallography, NMR, and mass spectrometry data specifically for this compound were conducted, no definitive datasets were identified. The structural elucidation of this compound is primarily inferred from the well-characterized synthesis pathway from halichondrin B and its conversion to Eribulin.[2][3]

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action is the inhibition of microtubule dynamics, a critical process for cell division.

Inhibition of Tubulin Polymerization

This compound, like other halichondrin B analogues, targets tubulin, the protein subunit of microtubules. It has been shown to inhibit tubulin polymerization, which in turn disrupts the formation of the mitotic spindle.[4] This leads to an arrest of the cell cycle in the G2-M phase.

Quantitative Data on Biological Activity

| Cell Line | Assay | IC₅₀ (nM) | Reference |

| MDA-MB-435 (Melanoma) | Growth Inhibition | 0.59 | [4] |

| COLO 205 (Colon Cancer) | Growth Inhibition | 2.4 | [4] |

| DLD-1 (Colon Cancer) | Growth Inhibition | 7.3 | [4] |

| DU 145 (Prostate Cancer) | Growth Inhibition | 3.6 | [4] |

| LNCaP (Prostate Cancer) | Growth Inhibition | 1.8 | [4] |

| LOX (Melanoma) | Growth Inhibition | 3.2 | [4] |

| HL-60 (Leukemia) | Growth Inhibition | 2.6 | [4] |

| U937 (Lymphoma) | Growth Inhibition | 4.0 | [4] |

Downstream Signaling: Mitotic Arrest and Apoptosis

The disruption of the mitotic spindle and subsequent prolonged mitotic arrest triggers a cascade of downstream signaling events, ultimately leading to programmed cell death (apoptosis). This process involves the partial activation of the apoptotic pathway, characterized by DNA damage and the induction of the tumor suppressor protein p53.[5][6][7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide representative methodologies for key assays used to characterize this compound.

Total Synthesis of this compound

The synthesis of this compound is a complex, multi-step process that is typically based on the synthetic route developed for halichondrin B and Eribulin.[8] While the precise, proprietary industrial synthesis protocol is not publicly available, a representative workflow can be outlined based on published synthetic strategies.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to determine the cell cycle distribution of cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., U937)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[9][10][11][12][13]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin protein

-

GTP solution

-

Tubulin polymerization buffer

-

This compound

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and purified tubulin.

-

Compound Addition: Add this compound (or a control compound) at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate and immediately place it in the microplate reader set to 37°C.

-

Measurement: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of this compound can be quantified by comparing the rate and extent of polymerization in its presence to the control.[14][15][16][17]

Conclusion

This compound is a pivotal molecule in the development of halichondrin B-based anticancer agents. Its well-defined chemical structure and potent biological activity, characterized by the inhibition of tubulin polymerization and induction of mitotic arrest leading to apoptosis, provide a solid foundation for further research and drug development. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists working to understand and harness the therapeutic potential of this important class of compounds. Further investigation into the detailed downstream signaling pathways and the acquisition of high-resolution structural data will undoubtedly provide deeper insights into the nuanced mechanism of action of this compound and facilitate the design of next-generation antimitotic drugs.

References

- 1. Macromolecular interaction of halichondrin B analogues eribulin (E7389) and this compound with tubulin by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A unified strategy for the total syntheses of eribulin and a macrolactam analogue of halichondrin B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. abscience.com.tw [abscience.com.tw]

ER-076349: A Potent Inducer of G2-M Cell Cycle Arrest

An In-depth Technical Guide on the Mechanism of Action of ER-076349

This technical guide provides a comprehensive overview of the role of this compound in inducing G2-M cell cycle arrest. This compound is a synthetic analog of Halichondrin B, a natural product isolated from a marine sponge.[1] It is a potent inhibitor of tubulin polymerization, which leads to the disruption of mitotic spindles and subsequent cell cycle arrest at the G2-M phase.[1] This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of novel anti-cancer agents.

Data Presentation

Quantitative Analysis of this compound Activity

This compound exhibits potent growth-inhibitory activity against a variety of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for this compound are in the nanomolar range, highlighting its significant anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-435 | Breast Cancer | 0.59 |

| COLO 205 | Colon Cancer | 2.4 |

| DLD-1 | Colon Cancer | 7.3 |

| DU 145 | Prostate Cancer | 3.6 |

| LNCaP | Prostate Cancer | 1.8 |

| LOX | Melanoma | 3.2 |

| HL-60 | Leukemia | 2.6 |

| U937 | Histiocytic Lymphoma | 4.0 |

Table 1: Growth-inhibitory activity of this compound in various human cancer cell lines.

Cell Cycle Analysis in U937 Cells

Treatment of U937 human histiocytic lymphoma cells with 30 nM this compound induces a significant block in the G2-M phase of the cell cycle. The following table summarizes the estimated cell cycle distribution of U937 cells after 14 hours of treatment.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (0 hours) | ~60 | ~30 | ~10 |

| 30 nM this compound (14 hours) | ~15 | ~5 | ~80 |

Table 2: Estimated cell cycle distribution of U937 cells following treatment with this compound. Data is estimated from graphical representations.[1]

Signaling Pathway of this compound-Induced G2-M Arrest

This compound exerts its effect on the cell cycle through the disruption of microtubule dynamics. This interference with the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2-M transition. The key molecular players in this pathway are the Cyclin B1/CDK1 complex.

Under normal conditions, the levels of Cyclin B1 rise during the G2 phase and it forms a complex with CDK1. This complex is then activated, leading to the initiation of mitosis. For the cell to exit mitosis and enter anaphase, Cyclin B1 must be degraded by the Anaphase-Promoting Complex (APC).

This compound, by inhibiting tubulin polymerization, prevents the proper formation of the mitotic spindle. This activates the SAC, which in turn inhibits the APC. The inhibition of the APC prevents the degradation of Cyclin B1, leading to the accumulation of the active Cyclin B1/CDK1 complex. This sustained activity of the Cyclin B1/CDK1 complex maintains the cell in a state of mitotic arrest, preventing its progression into anaphase and ultimately leading to apoptosis in many cancer cells.[2][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 values of this compound.

Materials:

-

Human cancer cell lines (e.g., U937)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of U937 cells treated with this compound.[1][4]

Materials:

-

U937 cells

-

Complete growth medium

-

This compound (30 nM in complete medium)

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed U937 cells at a density of 2 x 10^5 cells/mL in complete growth medium.

-

Treat the cells with 30 nM this compound or vehicle (DMSO) for 14 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

This protocol is for detecting the levels of Cyclin B1 and phosphorylated CDK1 (p-CDK1 Tyr15) in U937 cells.

Materials:

-

U937 cells treated with this compound as in the flow cytometry protocol

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Cyclin B1, anti-phospho-CDK1 (Tyr15), anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control U937 cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

References

- 1. researchgate.net [researchgate.net]

- 2. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular and Molecular Effects of Eribulin in Preclinical Models of Hematologic Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flowcytometry-embl.de [flowcytometry-embl.de]

ER-076349: A Technical Overview of its Discovery, Preclinical Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-076349 is a potent, synthetically derived macrocyclic ketone analog of the natural product halichondrin B. Identified as a promising anticancer agent, it served as a crucial intermediate in the development of the FDA-approved drug Eribulin (Halaven®). This technical guide provides an in-depth overview of the discovery and development timeline of this compound, detailing its mechanism of action as a tubulin polymerization inhibitor, its preclinical efficacy, and the experimental methodologies used in its characterization.

Discovery and Development Timeline

The journey of this compound is intrinsically linked to the exploration of halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai in 1986. The remarkable antitumor activity of halichondrin B spurred efforts to develop it as a therapeutic agent. However, its scarcity from natural sources presented a significant hurdle.

-

1986: Halichondrin B is first isolated and reported to have potent in vivo anticancer activity.

-

1992: The first total synthesis of halichondrin B is achieved, a landmark in synthetic organic chemistry. This opens the door to creating synthetic analogs.

-

1993: Eisai Co., Ltd. licenses the synthesis process and embarks on a program to develop structurally simpler, synthetically accessible analogs of halichondrin B.

-

Late 1990s - Early 2000s: A series of macrocyclic ketone analogs are synthesized and evaluated. Among these, this compound emerges as a highly potent compound. The seminal paper by Towle et al. in 2001 details the preclinical profile of this compound, establishing it as a significant lead compound.[1][2]

-

Post-2001: Further structure-activity relationship studies lead to the development of Eribulin (E7389), a closely related analog with a modified side chain, which demonstrates an improved therapeutic profile. While this compound was a critical step, the focus of clinical development shifted to Eribulin.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. Its primary mechanism of action is the inhibition of tubulin polymerization.[1][3][4]

-

Binding to Tubulin: this compound binds to tubulin, the protein subunit of microtubules. This interaction prevents the assembly of tubulin dimers into microtubules.

-

Disruption of Mitotic Spindles: The inhibition of microtubule polymerization leads to the disruption of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis.[1]

-

G2-M Cell Cycle Arrest: The failure to form a functional mitotic spindle triggers the spindle assembly checkpoint, causing cells to arrest in the G2-M phase of the cell cycle.[1][3]

-

Induction of Apoptosis: Prolonged arrest in mitosis ultimately leads to the activation of the apoptotic cell death pathway.

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Preclinical Data

In Vitro Growth Inhibitory Activity

This compound demonstrated potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values in the sub-nanomolar to low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM)[3] |

| MDA-MB-435 | Breast Cancer | 0.59 |

| COLO 205 | Colon Cancer | 2.4 |

| DLD-1 | Colon Cancer | 7.3 |

| DU 145 | Prostate Cancer | 3.6 |

| LNCaP | Prostate Cancer | 1.8 |

| LOX IMVI | Melanoma | 3.2 |

| HL-60 | Leukemia | 2.6 |

| U937 | Lymphoma | 4.0 |

| OVCAR-3 | Ovarian Cancer | Not explicitly stated in provided search results |

In Vivo Antitumor Efficacy

In vivo studies using human tumor xenograft models in nude mice demonstrated the significant antitumor activity of this compound.

| Xenograft Model | Cancer Type | Dosing | Outcome[1] |

| MDA-MB-435 | Breast Cancer | 0.1 - 1 mg/kg | Marked activity |

| COLO 205 | Colon Cancer | 0.1 - 1 mg/kg | Marked activity |

| LOX | Melanoma | 0.1 - 1 mg/kg | Marked activity |

| NIH:OVCAR-3 | Ovarian Cancer | 0.1 - 1 mg/kg | Marked activity |

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Protocol:

-

Cancer cell lines are seeded in 96-well microtiter plates at an appropriate density and allowed to attach overnight.

-

A serial dilution of this compound is prepared in the cell culture medium.

-

The medium in the wells is replaced with the medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration.

-

The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescent viability dye.

-

The absorbance or fluorescence is measured using a plate reader.

-

The IC50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Cells are seeded in culture dishes and treated with this compound at a concentration known to inhibit proliferation (e.g., 10x IC50) for a specified time (e.g., 24 hours).

-

Both floating and adherent cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol while vortexing gently.

-

Fixed cells are stored at -20°C for at least 2 hours.

-

The cells are then washed with PBS to remove the ethanol and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.

-

The stained cells are incubated in the dark at room temperature for 30 minutes.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

The following diagram outlines the workflow for cell cycle analysis.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

-

Human cancer cells (e.g., MDA-MB-435) are cultured in vitro.

-

A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice are then randomized into control and treatment groups.

-

The treatment group receives this compound intravenously at specified doses and schedules. The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²)/2.

-

The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration.

-

The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

The logical relationship of the drug development process from natural product to preclinical candidate is depicted below.

References

Methodological & Application

Application Notes and Protocols for ER-076349: An In Vitro Cell Culture Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

ER-076349 is a synthetic analog of Halichondrin B and a potent inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, this compound induces a G2/M phase cell cycle arrest and disrupts the formation of the mitotic spindle, ultimately leading to apoptosis in cancer cells.[1][2][3] These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed protocols for cell viability, cell cycle analysis, and immunofluorescence microscopy to visualize its effects on the microtubule network.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to tubulin and inhibiting its polymerization into microtubules.[1][2] This disruption of microtubule dynamics is crucial for several cellular processes, most notably mitotic spindle formation during cell division. The inhibition of tubulin polymerization by this compound leads to a cascade of events, starting with the failure to form a functional mitotic spindle. This triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest ultimately activates the apoptotic pathway, leading to programmed cell death. The mechanism of action of this compound is distinct from other microtubule-targeting agents like taxanes, which stabilize microtubules, and is more similar to vinca alkaloids in its destabilizing effect, though it binds to a different site on tubulin.[4][5][6]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data is crucial for selecting appropriate cell lines and determining the effective concentration range for in vitro experiments.

| Cell Line | Cancer Type | IC50 (nM)[2] |

| MDA-MB-435 | Melanoma | 0.59 |

| COLO 205 | Colon Adenocarcinoma | 2.4 |

| HL-60 | Promyelocytic Leukemia | 2.6 |

| LOX IMVI | Melanoma | 3.2 |

| DU 145 | Prostate Carcinoma | 3.6 |

| U937 | Histiocytic Lymphoma | 4.0 |

| DLD-1 | Colorectal Adenocarcinoma | 7.3 |

| LNCaP | Prostate Carcinoma | 1.8 |

Experimental Protocols

The following are detailed protocols for assessing the in vitro activity of this compound.

Cell Culture and Compound Preparation

A foundational aspect of studying this compound is the proper maintenance of cancer cell lines and the accurate preparation of the compound for treatment.

Materials:

-

Cancer cell line of choice (e.g., MDA-MB-435, COLO 205, HL-60)

-

Complete growth medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Cell Culture: Culture cells in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain them in the logarithmic growth phase.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cells seeded in a 96-well plate

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of this compound on cell cycle progression.

Materials:

-

Cells cultured in 6-well plates

-

This compound working solutions

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule disruption following this compound treatment.

Materials:

-

Cells grown on coverslips in 24-well plates

-

This compound working solutions

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed cells on sterile coverslips in 24-well plates. Treat with this compound for 16-24 hours.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Look for changes in microtubule morphology, such as depolymerization and spindle disruption, in the this compound-treated cells compared to the control cells.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

Application Note: Determining the IC50 of ER-076349 in Cancer Cell Lines

For Research Use Only.

Introduction

ER-076349 is a synthetic analog of halichondrin B and a potent inhibitor of tubulin polymerization.[1][2] By interacting with tubulin, this compound disrupts the formation of mitotic spindles, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][3][4] This unique mechanism of action makes it a compound of significant interest in oncology research. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in evaluating its anti-cancer efficacy.

Principle

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. In this context, it is the concentration of this compound that reduces the viability of a cancer cell population by half. This is typically determined by exposing cultured cancer cells to a range of this compound concentrations and then measuring cell viability using a colorimetric or luminescent assay, such as the MTT, SRB, or CellTiter-Glo® assay.

Data Presentation

The following table summarizes the reported IC50 values of this compound in various human cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-435 | Melanoma | 0.59 |

| COLO 205 | Colorectal Carcinoma | 2.4 |

| DLD-1 | Colorectal Adenocarcinoma | 7.3 |

| DU 145 | Prostate Carcinoma | 3.6 |

| LNCaP | Prostate Carcinoma | 1.8 |

| LOX | Amelanotic Melanoma | 3.2 |

| HL-60 | Promyelocytic Leukemia | 2.6 |

| U937 | Histiocytic Lymphoma | 4.0 |

Table 1: IC50 values of this compound in various cancer cell lines. Data sourced from publicly available information.[1]

Experimental Protocols

A detailed methodology for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This protocol is adaptable for both adherent and suspension cell lines.

Materials and Reagents

-

This compound (prepare a stock solution, e.g., 10 mM in DMSO, and store at -20°C)

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

96-well flat-bottom sterile cell culture plates

-

MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)

-

DMSO (Dimethyl sulfoxide), cell culture grade

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 3. promega.com [promega.com]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols: ER-076349 for Tubulin Polymerization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-076349 is a synthetic analog of Halichondrin B and a potent inhibitor of tubulin polymerization.[1] By disrupting microtubule dynamics, this compound induces G2/M cell cycle arrest and apoptosis in cancer cells, making it a compound of significant interest in oncology research and drug development.[1] These application notes provide a detailed protocol for assessing the in vitro effect of this compound on tubulin polymerization, a critical assay for characterizing its mechanism of action and potency.

Mechanism of Action

This compound exerts its biological effects by interacting with tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic structures that undergo continuous phases of polymerization (growth) and depolymerization (shrinkage), a process essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.

This compound disrupts this dynamic equilibrium. While it has been observed to slightly stimulate the formation of tubulin oligomers in the presence of GDP, it potently inhibits the overall process of microtubule assembly.[2][3] This leads to the suppression of microtubule growth, disruption of the mitotic spindle, and ultimately, cell cycle arrest at the G2/M phase.[1]

Quantitative Data

The following table summarizes the reported in vitro inhibitory concentrations of this compound against various human cancer cell lines. It is important to note that these IC50 values represent the concentration of this compound that inhibits cell proliferation by 50% and are not direct measures of inhibition in a cell-free tubulin polymerization assay.

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-435 | Melanoma | 0.59 |

| COLO 205 | Colon Cancer | 2.4 |

| DLD-1 | Colon Cancer | 7.3 |

| DU 145 | Prostate Cancer | 3.6 |

| LNCaP | Prostate Cancer | 1.8 |

| LOX | Melanoma | 3.2 |

| HL-60 | Leukemia | 2.6 |

| U937 | Lymphoma | 4.0 |

Data sourced from MedChemExpress.[1]

Experimental Protocols

This section details a generalized protocol for an in vitro tubulin polymerization assay to evaluate the inhibitory activity of this compound. This protocol is based on established methods and can be adapted for either absorbance (turbidity) or fluorescence-based detection.

Materials and Reagents

-

Tubulin: Highly purified (>99%) tubulin from a commercial source (e.g., bovine brain tubulin).

-

This compound: Stock solution in an appropriate solvent (e.g., DMSO).

-

GTP (Guanosine-5'-triphosphate): Stock solution (e.g., 100 mM).

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

Polymerization Buffer (PB): GTB supplemented with 10% glycerol and 1 mM GTP.

-

Positive Control: A known tubulin polymerization inhibitor (e.g., Nocodazole) or enhancer (e.g., Paclitaxel).

-

Negative Control: Assay buffer with the same final concentration of the solvent used for this compound (e.g., DMSO).

-

96-well microplates: Clear, flat-bottom for absorbance; black, flat-bottom for fluorescence.

-

Temperature-controlled microplate reader: Capable of kinetic reads at 340 nm (absorbance) or with appropriate filters for fluorescence.

Experimental Procedure

-

Preparation of Reagents:

-

Thaw all reagents on ice. Keep tubulin on ice at all times and use within one hour of thawing.

-

Prepare a series of dilutions of this compound in General Tubulin Buffer. The final concentration in the assay will be 10-fold lower. A suggested starting range is 1 nM to 10 µM.

-

Prepare positive and negative controls at appropriate concentrations.

-

-

Assay Setup (on ice):

-

In a 96-well plate on ice, add 10 µL of the diluted this compound, positive control, or negative control to the respective wells.

-

Prepare the tubulin solution in Polymerization Buffer to a final concentration of 3 mg/mL.

-

Add 90 µL of the tubulin solution to each well, bringing the total volume to 100 µL.

-

-

Initiation and Measurement of Polymerization:

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Start the kinetic read immediately. Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity as a function of time for each concentration of this compound and the controls.

-

The resulting curves will show three phases: nucleation (lag phase), growth (steep increase), and steady-state (plateau).

-

Determine the maximum polymerization rate (Vmax) from the steepest part of the curve.

-

The extent of inhibition can be calculated by comparing the Vmax and the plateau level of the this compound-treated samples to the negative control.

-

If a dose-response is observed, an IC50 value (the concentration of this compound that inhibits tubulin polymerization by 50%) can be calculated by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Cell Cycle Analysis Following ER-076349 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-076349 is a potent inhibitor of tubulin polymerization, analogous to Halichondrin B.[1] Its mechanism of action involves the disruption of mitotic spindles, which ultimately leads to a cell cycle arrest at the G2/M phase.[1][2][3] This property makes this compound a compound of interest in cancer research for its potential to inhibit the growth of rapidly dividing tumor cells.[1] A critical method for evaluating the efficacy of such antimitotic agents is the analysis of the cell cycle distribution in a treated cell population. This application note provides a detailed protocol for performing cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry to assess the effects of this compound treatment.

Principle of Cell Cycle Analysis

Cell cycle analysis by flow cytometry is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This method is based on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of the cells.[4] The fluorescence intensity of the stained cells is directly proportional to their DNA content.

-

G0/G1 phase: Cells have a normal (2N) DNA content.

-

S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

-

G2/M phase: Cells have a doubled (4N) DNA content as they prepare for and undergo mitosis.

By treating cells with this compound and subsequently analyzing their cell cycle profile, researchers can quantify the percentage of cells that accumulate in the G2/M phase, providing a direct measure of the compound's antimitotic activity.

Experimental Protocols

This section provides a detailed methodology for cell cycle analysis after this compound treatment.

Materials

-

Cell line of interest (e.g., MDA-MB-435, COLO 205, DLD-1, DU 145, LNCaP, LOX, HL-60, U937)[1]

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), cold

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometer

-

FACS tubes (12x75 mm polystyrene/polypropylene tubes)[5]

-

Centrifuge

Experimental Workflow

Caption: Workflow for Cell Cycle Analysis after this compound Treatment.

Detailed Protocol

1. Cell Seeding and Treatment: a. Seed the cells of interest in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest. b. Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2). c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). d. Treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO). e. Incubate the cells for a predetermined time course (e.g., 24, 48 hours).

2. Cell Harvesting and Fixation: a. Following treatment, aspirate the culture medium and wash the cells once with PBS. b. Harvest the cells by adding trypsin-EDTA and incubating until the cells detach. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube. d. Centrifuge the cells at 300 x g for 5 minutes.[4][6] e. Discard the supernatant and wash the cell pellet twice with cold PBS.[4][6] f. Resuspend the cell pellet in 1 mL of cold PBS. g. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[4][5] This step is crucial to prevent cell clumping. h. Incubate the cells for at least 1 hour at 4°C for fixation.[4][5] For longer storage, cells can be kept at -20°C for several weeks.[4]

3. Propidium Iodide Staining: a. Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.[4] b. Carefully aspirate the ethanol supernatant. c. Wash the cell pellet twice with PBS.[5] d. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade any double-stranded RNA that PI might otherwise bind to, ensuring DNA-specific staining.[4] e. Incubate the cells in the staining solution for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[5][7]

4. Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. c. To exclude cell doublets and aggregates, use a plot of the area vs. the width or height of the PI fluorescence signal.[5] d. Collect the fluorescence data for at least 10,000 single-cell events.[5] e. The DNA content will be measured in the appropriate fluorescence channel (typically FL-2 or FL-3 for PI).[6] f. Analyze the resulting DNA histogram using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

Quantitative data from the cell cycle analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

| Treatment (Concentration) | Incubation Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control (DMSO) | 24 | |||

| This compound (X nM) | 24 | |||

| This compound (Y nM) | 24 | |||

| Vehicle Control (DMSO) | 48 | |||

| This compound (X nM) | 48 | |||

| This compound (Y nM) | 48 |

Signaling Pathway

This compound, as a microtubule inhibitor, disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint (SAC), which prevents the cell from progressing from metaphase to anaphase until all chromosomes are correctly attached to the spindle. A prolonged activation of the SAC due to the action of this compound leads to an arrest in the M phase of the cell cycle.

Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest.

Conclusion

The protocol described in this application note provides a robust method for quantifying the effects of this compound on the cell cycle distribution of cancer cells. By accurately measuring the accumulation of cells in the G2/M phase, researchers can effectively assess the antimitotic potency of this compound and similar compounds, aiding in the preclinical evaluation of novel anticancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. vet.cornell.edu [vet.cornell.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Preparing Stock Solutions of ER-076349 for Preclinical Research

Application Note

This document provides detailed protocols for the preparation of stock solutions of ER-076349, a potent tubulin polymerization inhibitor, for use in various preclinical research applications. Adherence to these guidelines is critical for ensuring the stability, activity, and reproducibility of experimental results. This compound is a synthetic analog of halichondrin B and a key intermediate in the synthesis of the FDA-approved anticancer agent eribulin.[1] Its mechanism of action involves the inhibition of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[1][2]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and subsequent dilutions.

| Property | Value | Source |

| Molecular Formula | C₄₀H₅₆O₁₁ | MedChemExpress |

| Molecular Weight | 712.87 g/mol | MedChemExpress |

| Appearance | White to off-white solid | General Knowledge |

| Storage (Solid) | -80°C, protect from light, stored under nitrogen | [1] |

| Solubility | Soluble in DMSO | [2][3][4] |

Experimental Protocols

Materials and Equipment

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer